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Compound of Interest

Compound Name: AT13148

Cat. No.: B1683962 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the kinase inhibitors AT13148 and fasudil. The following sections detail

their mechanisms of action, target profiles, and available experimental data, offering a

comprehensive resource for evaluating these compounds in preclinical and clinical research.

Introduction
AT13148 is a multi-kinase inhibitor that potently targets several members of the AGC kinase

family, including Rho-associated coiled-coil containing protein kinase (ROCK) and protein

kinase B (AKT).[1][2] It has been investigated primarily for its anti-proliferative and anti-

metastatic properties in the context of solid tumors.[1] In contrast, fasudil is a well-established

ROCK inhibitor, approved for clinical use in Japan and China for the treatment of cerebral

vasospasm following subarachnoid hemorrhage.[3][4] Its therapeutic effects are largely

attributed to its vasodilatory properties.[3] Fasudil has also been explored for its potential in

treating a range of other conditions, including pulmonary hypertension and neurodegenerative

diseases.[3][5]

Mechanism of Action and Target Specificity
Both AT13148 and fasudil function as ATP-competitive inhibitors of ROCK kinases. However,

their selectivity profiles differ significantly. AT13148 exhibits a broader inhibitory activity against

the AGC kinase family, whereas fasudil is more selective for ROCK.

Table 1: Comparative Kinase Inhibition Profile
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Kinase Target AT13148 IC₅₀ (nM) Fasudil IC₅₀/Kᵢ (µM)

ROCK1 6[3] Kᵢ: 0.33[2]

ROCK2 4[3] 0.158[2]

AKT1 38[6] -

AKT2 402[6] -

AKT3 50[6] -

p70S6K 8[6] -

PKA 3[6] 4.58[2]

PKC - 12.30[2]

PKG - 1.650[2]

Note: IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of

the enzyme by 50%. Kᵢ represents the inhibition constant.

AT13148 is a potent dual inhibitor of ROCK1 and ROCK2, and also demonstrates significant

inhibitory activity against AKT isoforms and other AGC kinases like p70S6K and PKA.[6]

Fasudil is a potent inhibitor of ROCK2 and also inhibits ROCK1, but with less potency against

other kinases such as PKA, PKC, and PKG.[2]

Signaling Pathways
The primary signaling pathway targeted by both inhibitors is the Rho/ROCK pathway, which

plays a crucial role in regulating cell shape, motility, and contraction. AT13148, due to its

broader specificity, also significantly impacts the PI3K/AKT signaling pathway, which is critical

for cell survival and proliferation.
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Signaling pathways of AT13148 and fasudil.

Comparative Experimental Data
While direct head-to-head clinical trials are lacking, preclinical studies provide valuable

comparative data. A study on pancreatic ductal adenocarcinoma (PDAC) models demonstrated

that both AT13148 and fasudil can block the invasion of cancer cells.[7]

Table 2: Preclinical Efficacy in Pancreatic Cancer Models

Parameter AT13148 Fasudil Reference

Inhibition of PDAC cell

invasion
Yes Yes [7]

In this study, both inhibitors were shown to phenocopy the effects of selective ROCK inhibitors

in blocking substrate phosphorylation, inducing morphological changes, and reducing cell

motility and invasion.[7]
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The pharmacokinetic profiles of AT13148 and fasudil have been characterized in preclinical

and clinical settings.

Table 3: Comparative Pharmacokinetic Parameters

Parameter
AT13148 (Human, 180 mg
oral)

Fasudil (Human, oral)

Mean Cₘₐₓ 383 nM[3]
Not specified in the provided

results

Mean AUC 13399 nM*h[3]
Not specified in the provided

results

Elimination Half-life ~24h (at 20mg)[8]
0.76 hours (active metabolite:

4.66 hours)[9]

AT13148 exhibited a longer half-life compared to fasudil. However, the first-in-human study of

AT13148 was terminated due to a narrow therapeutic index and a variable pharmacokinetic

profile.[1][3]

Safety and Tolerability
Clinical data has revealed distinct safety profiles for AT13148 and fasudil.

Table 4: Comparative Adverse Effects in Clinical Trials

Adverse Effect AT13148 Fasudil

Common
Fatigue, nausea, headaches,

hypotension[3]

Headache, dizziness,

hypotension[5][10]

Dose-Limiting Toxicities

Hypotension, pneumonitis,

elevated liver enzymes, skin

rash[3]

Generally well-tolerated;

adverse events mainly related

to disease progression in ALS

trials[11]
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The clinical development of AT13148 was halted due to dose-limiting toxicities, including

hypotension, which is a known on-target effect of ROCK inhibition.[3] Fasudil has a more

established and generally favorable safety profile from its clinical use and ongoing trials.[10]

[11][12]

Experimental Protocols
The following are generalized protocols for key experiments used to characterize ROCK

inhibitors. For specific details, researchers should refer to the materials and methods sections

of the cited literature.

In Vitro Kinase Assay
This assay measures the direct inhibitory effect of a compound on the kinase activity of a

purified enzyme.

Purified ROCK Kinase

Incubation

Substrate (e.g., MYPT1) ATP Inhibitor (AT13148 or Fasudil)

Detection of Phosphorylation

Data Analysis (IC50)

Click to download full resolution via product page

General workflow for an in vitro kinase assay.

Protocol:
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Reaction Setup: In a microplate, combine the purified ROCK enzyme, a specific substrate

(e.g., recombinant MYPT1), and ATP in a kinase reaction buffer.

Inhibitor Addition: Add varying concentrations of the test inhibitor (AT13148 or fasudil) to the

wells.

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) to allow the kinase

reaction to proceed.

Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can

be done using various methods, such as ELISA with a phospho-specific antibody or

luminescence-based assays that quantify the amount of ATP consumed.[13][14]

Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and

determine the IC₅₀ value.

Cell-Based Western Blot for ROCK Activity
This method assesses the ability of an inhibitor to block the phosphorylation of downstream

ROCK targets within intact cells.

Protocol:

Cell Culture and Treatment: Culture cells to a desired confluency and then treat with different

concentrations of the inhibitor for a specified duration.

Cell Lysis: Harvest the cells and prepare cell lysates using a suitable lysis buffer containing

phosphatase and protease inhibitors.

Protein Quantification: Determine the protein concentration of each lysate to ensure equal

loading.

SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel

electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or

nitrocellulose).

Immunoblotting:
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Block the membrane to prevent non-specific antibody binding.

Incubate the membrane with a primary antibody specific for the phosphorylated form of a

ROCK substrate (e.g., p-MYPT1 or p-MLC).

Wash the membrane and then incubate with a secondary antibody conjugated to an

enzyme (e.g., HRP).

Detect the signal using a chemiluminescent or fluorescent substrate.

Analysis: Quantify the band intensities and normalize the levels of the phosphorylated

protein to the total protein or a loading control (e.g., GAPDH or β-actin).

Cell Migration (Wound Healing) Assay
This assay evaluates the effect of an inhibitor on the collective migration of a cell population.
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Workflow for a wound healing (scratch) assay.

Protocol:

Cell Seeding: Plate cells in a multi-well plate and grow them to form a confluent monolayer.

[3]
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Wound Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette

tip or a specialized tool.[3]

Treatment: Wash the wells to remove dislodged cells and add fresh media containing the test

inhibitor at various concentrations.

Imaging: Capture images of the wound at the beginning of the experiment (T=0) and at

subsequent time points (e.g., every 6-12 hours).

Analysis: Measure the area of the wound at each time point and calculate the rate of wound

closure. Compare the closure rates between treated and untreated cells to determine the

effect of the inhibitor on cell migration.

Conclusion
AT13148 and fasudil are both inhibitors of ROCK kinases but possess distinct pharmacological

profiles. AT13148 is a potent multi-kinase inhibitor targeting both the Rho/ROCK and PI3K/AKT

pathways, which showed promise in preclinical cancer models but faced challenges in clinical

development due to its toxicity profile. Fasudil is a more selective ROCK inhibitor with a well-

established clinical safety profile and proven efficacy for specific indications. The choice

between these two inhibitors for research purposes will depend on the specific scientific

question being addressed. For studies focused on the specific roles of ROCK1 and ROCK2,

the more selective profile of fasudil may be advantageous. For investigations into the combined

inhibition of ROCK and AKT signaling in cancer, AT13148 could serve as a valuable tool, albeit

with careful consideration of its broader kinase activity. This guide provides a foundation for

researchers to make informed decisions regarding the selection and application of these

important pharmacological agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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